Home > Products > Screening Compounds P37197 > Brinzolamide Hydrochloride
Brinzolamide Hydrochloride - 150937-43-2

Brinzolamide Hydrochloride

Catalog Number: EVT-386973
CAS Number: 150937-43-2
Molecular Formula: C12H22ClN3O5S3
Molecular Weight: 420 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brinzolamide hydrochloride is a carbonic anhydrase inhibitor used primarily in the treatment of glaucoma. It functions by reducing the formation of aqueous humor, thereby decreasing intraocular pressure (IOP) in patients with conditions such as primary open-angle glaucoma and ocular hypertension. The efficacy and safety of brinzolamide have been extensively studied, showing that it can be an effective monotherapy or adjunctive therapy in managing these ocular conditions1234568910.

Dorzolamide Hydrochloride

Compound Description: Dorzolamide hydrochloride, like brinzolamide hydrochloride, is a topical carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. []

Relevance: Both dorzolamide hydrochloride and brinzolamide hydrochloride belong to the sulfonamide class of drugs and share a similar mechanism of action by inhibiting carbonic anhydrase II, which reduces aqueous humor production. [] These two compounds are often compared in research examining their pharmacokinetic profiles, efficacy, and safety in treating glaucoma. [, , , ] Structurally, they both contain a sulfonamide group (SO2NH2) attached to a heterocyclic ring, with dorzolamide containing a thiadiazole ring and brinzolamide containing a thiazole ring.

Timolol Maleate

Compound Description: Timolol maleate is a non-selective beta-adrenergic receptor antagonist widely employed in the management of glaucoma. [] It acts by reducing the production of aqueous humor. []

Relevance: Timolol maleate is frequently studied in combination therapies with brinzolamide hydrochloride, as their IOP-lowering effects are thought to be additive. [, ] Numerous studies have investigated the efficacy and safety of fixed-dose combinations of brinzolamide and timolol for glaucoma treatment. [, , ] These two compounds represent different classes of drugs targeting distinct pathways involved in aqueous humor production, making them suitable candidates for combination therapy.

Brimonidine Tartrate

Compound Description: Brimonidine tartrate is an alpha-2 adrenergic agonist that works by decreasing aqueous humor production and increasing uveoscleral outflow, leading to reduced IOP. []

Relevance: Similar to timolol maleate, brimonidine tartrate is often investigated in conjunction with brinzolamide hydrochloride to enhance IOP reduction. [, , ] The fixed combination of brinzolamide and brimonidine has gained significant attention for its potential to improve patient compliance and potentially achieve better IOP control. [, , ] These two compounds have complementary mechanisms of action, with brimonidine targeting both aqueous humor production and outflow, while brinzolamide focuses solely on aqueous humor production, making them a synergistic combination for glaucoma management.

Betaxolol Hydrochloride

Compound Description: Betaxolol hydrochloride is a selective β1-adrenergic receptor antagonist used topically to lower IOP in glaucoma patients. [, ]

Relevance: Betaxolol hydrochloride, being another beta-blocker like timolol maleate, is studied alongside brinzolamide hydrochloride in research evaluating the effects of different IOP-lowering medications on choroidal thickness. [] Although not as widely used in combination therapies with brinzolamide as timolol, betaxolol represents a structurally related compound due to its beta-blocker properties and its shared aim of IOP reduction in glaucoma management.

Latanoprost

Compound Description: Latanoprost, a prostaglandin analog, effectively lowers IOP by enhancing uveoscleral outflow. []

Relevance: Latanoprost, although belonging to a different class of drugs than brinzolamide hydrochloride, is often included in studies comparing the effects of various IOP-lowering agents on ocular parameters such as choroidal thickness. [, ] Furthermore, fixed-dose combinations of latanoprost and timolol maleate are sometimes compared with brinzolamide-containing regimens to assess their relative efficacies in managing glaucoma. [] While latanoprost and brinzolamide have distinct mechanisms of action, they share the common goal of reducing IOP, making them relevant compounds within the context of glaucoma research.

Ripasudil Hydrochloride Hydrate

Compound Description: Ripasudil hydrochloride hydrate is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. [] It lowers IOP by increasing conventional outflow through the trabecular meshwork. []

Relevance: Ripasudil hydrochloride hydrate has been investigated in combination with various glaucoma medications, including brinzolamide hydrochloride, to evaluate its additive IOP-lowering effects. [] While their mechanisms differ from brinzolamide's inhibition of carbonic anhydrase II, the shared objective of IOP reduction and their potential use in combination therapies makes ripasudil hydrochloride hydrate a relevant compound for comparison and further research in glaucoma treatment.

Applications in Various Fields

Ophthalmology

In the field of ophthalmology, brinzolamide is primarily used to manage primary open-angle glaucoma and ocular hypertension. Studies have demonstrated its long-term safety and efficacy, with significant IOP reductions achieved when dosed two or three times daily12. Brinzolamide has been compared to other ocular hypotensive agents such as dorzolamide and timolol, showing equivalent or superior efficacy and safety profiles458. It has also been used in combination with other medications like latanoprost and beta-blockers, providing additional IOP reduction in patients with glaucoma4.

Pharmacology

The pharmacological development of brinzolamide has focused on optimizing its formulation to enhance patient comfort and compliance. Its suspension formulation at physiological pH and the absence of significant systemic side effects make it a favorable option for long-term use6. Brinzolamide has also been shown to improve blood flow to the optic nerve head in animal models, suggesting a potential vasodilatory effect that could benefit human patients6.

Drug Delivery

Research has been conducted to improve the solubility and therapeutic effect of brinzolamide through the development of an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD). This complex has shown to increase the solubility of brinzolamide and enhance its corneal permeability, potentially leading to more effective glaucoma treatments7.

Clinical Economics

Brinzolamide has been evaluated for its cost-effectiveness as a treatment for glaucoma. When administered twice daily, it is among the least costly alternatives and adjuncts to beta-blocker therapy for glaucoma, generally associated with less direct medical cost than dorzolamide8.

Classification

Brinzolamide is classified as a small molecule and is categorized under carbonic anhydrase inhibitors. Its chemical formula is C12H21N3O5S3C_{12}H_{21}N_{3}O_{5}S_{3}, with a molecular weight of approximately 383.507 g/mol. It is often referred to by its synonyms, including brinzolamida and AL-4862.

Synthesis Analysis

The synthesis of brinzolamide involves multiple steps, primarily focusing on the introduction of sulfonamide and amine functional groups.

  1. Initial Reaction: The synthesis begins with the preparation of an intermediate compound through an amination reaction involving a sulfanilamide reagent.
  2. Sulfamation: The intermediate undergoes sulfamation at the C-6 position.
  3. Deprotection: Following sulfamation, an amino protection group is removed to yield brinzolamide.

A notable method for synthesizing brinzolamide includes using ethylamine in an aqueous solvent, achieving crude product yields of around 60% or higher. Further purification steps can enhance the yield of pure brinzolamide to over 80% through recrystallization processes involving solvents like isopropyl alcohol or treatment with chiral tartaric acid to minimize undesired isomers .

Molecular Structure Analysis

Brinzolamide features a complex molecular structure characterized by:

  • Core Structure: The backbone consists of a sulfonamide moiety attached to a bicyclic structure.
  • Functional Groups: Key functional groups include sulfonyl (–SO₂) and amine (–NH) groups that contribute to its biological activity.

The chemical structure can be represented as follows:

Brinzolamide C12H21N3O5S3\text{Brinzolamide }C_{12}H_{21}N_{3}O_{5}S_{3}

The compound's stereochemistry plays a crucial role in its interaction with carbonic anhydrase enzymes, particularly the configuration around the nitrogen atoms .

Chemical Reactions Analysis

Brinzolamide participates in various chemical reactions primarily associated with its mechanism of action as an enzyme inhibitor:

  1. Inhibition Reaction: It acts as a reversible non-competitive inhibitor of carbonic anhydrases by binding to the active site, preventing the conversion of carbon dioxide and water into bicarbonate ions.
  2. Metabolism: In vivo, brinzolamide can undergo biotransformation, leading to various metabolites that may retain some pharmacological activity or be involved in detoxification pathways .
Mechanism of Action

Brinzolamide's mechanism of action centers on its inhibition of carbonic anhydrase II, which plays a significant role in regulating intraocular pressure through bicarbonate production. By inhibiting this enzyme, brinzolamide reduces aqueous humor production in the eye, thereby lowering intraocular pressure.

  • Specificity: Brinzolamide shows high specificity for carbonic anhydrase II over other isoforms, which minimizes potential side effects associated with broader inhibition .
  • Pharmacodynamics: The drug's lipophilic nature enhances its penetration across biological membranes, facilitating effective delivery to target tissues within the eye .
Physical and Chemical Properties Analysis

Brinzolamide exhibits several notable physical and chemical properties:

  • Melting Point: The melting point ranges from 125°C to 127°C.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which is typical for many pharmaceutical compounds.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulating effective pharmaceutical preparations .

Applications

Brinzolamide is primarily utilized in ophthalmology for:

  • Glaucoma Treatment: As a first-line therapy for managing elevated intraocular pressure associated with glaucoma.
  • Combination Therapy: Often combined with other agents such as timolol or brimonidine tartrate to enhance therapeutic outcomes.

Research continues into novel applications and derivatives of brinzolamide that may improve efficacy or reduce side effects further. Its role as a carbonic anhydrase inhibitor also opens avenues for exploring potential uses in other medical conditions related to fluid regulation .

Properties

CAS Number

150937-43-2

Product Name

Brinzolamide Hydrochloride

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride

Molecular Formula

C12H22ClN3O5S3

Molecular Weight

420 g/mol

InChI

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1

InChI Key

UGAMYTZPFRXCOG-PPHPATTJSA-N

SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl

Synonyms

(4R)-4-(Ethylamino)-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide Hydrochloride; AL-4682 Hydrochloride; Azopt Hydrochloride;

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.